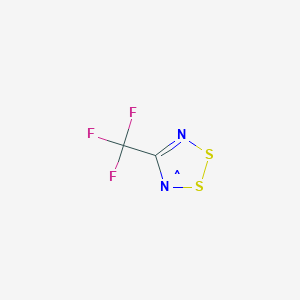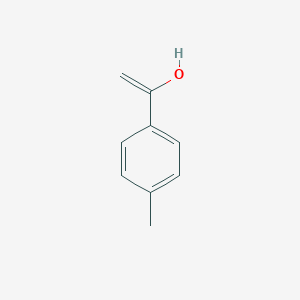![molecular formula C19H17BrCl6N4O4 B055841 ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate CAS No. 115168-69-9](/img/structure/B55841.png)
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate is a complex organic compound known for its unique chemical structure and properties. This compound features a triazine ring substituted with trichloromethyl groups and a bromophenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate typically involves multiple steps. One common method starts with the preparation of the triazine core, followed by the introduction of trichloromethyl groups and the bromophenyl group. The final step involves the esterification of the diacetate moiety. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for maximum efficiency and yield. The use of continuous flow reactors can also be employed to enhance the production rate and reduce the reaction time. Purification processes such as distillation, crystallization, and chromatography are essential to obtain high-purity Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate undergoes various chemical reactions, including:
Oxidation: The trichloromethyl groups can be oxidized to form carboxylic acids.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include carboxylic acids, phenyl derivatives, and substituted triazine compounds. These products can be further utilized in various chemical syntheses and applications .
Scientific Research Applications
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate has a wide range of scientific research applications:
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate involves its ability to generate reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological targets to exert their effects. The molecular targets and pathways involved include DNA, proteins, and cellular membranes, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 2-(3,4-Methylenedioxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine
- 4-(1,2,2-Triphenylvinyl)aniline salicylaldehyde hydrazone
Uniqueness
Diethyl 2,2’-((4-(4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl)-2-bromophenyl)azanediyl)diacetate stands out due to its unique combination of triazine, bromophenyl, and diacetate groups, which confer distinct chemical reactivity and versatility. This makes it particularly valuable in applications requiring specific photoinitiation properties and biological activities.
Properties
CAS No. |
115168-69-9 |
|---|---|
Molecular Formula |
C19H17BrCl6N4O4 |
Molecular Weight |
658 g/mol |
IUPAC Name |
ethyl 2-[4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]-2-bromo-N-(2-ethoxy-2-oxoethyl)anilino]acetate |
InChI |
InChI=1S/C19H17BrCl6N4O4/c1-3-33-13(31)8-30(9-14(32)34-4-2)12-6-5-10(7-11(12)20)15-27-16(18(21,22)23)29-17(28-15)19(24,25)26/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
DSNISQNGLMDZQX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=C(C=C(C=C1)C2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)Br |
Synonyms |
Diethyl N-[2-bromo-4-[4,6-bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl]iminodiacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


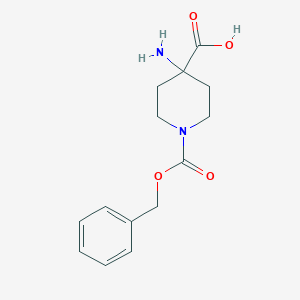
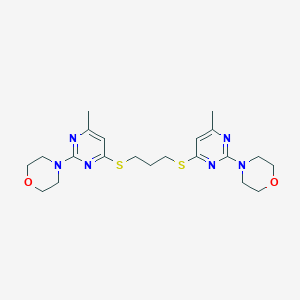
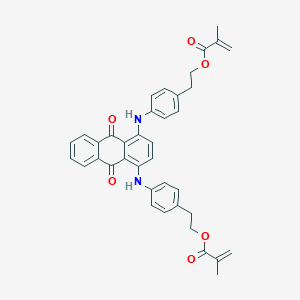
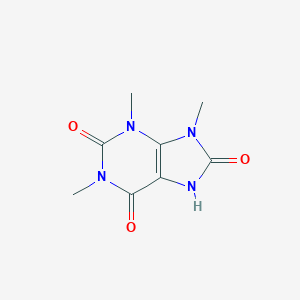
![(E)-but-2-enedioic acid;7-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B55770.png)
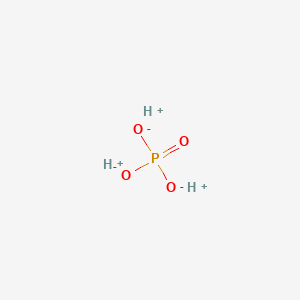
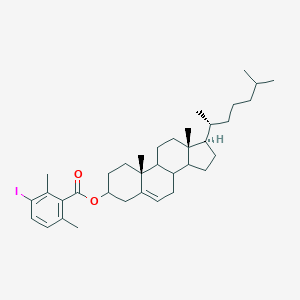
![2-[2-(Carboxymethyl)phenoxy]-3,4-dimethylbenzoic acid](/img/structure/B55774.png)

![(1R,2S,5R,6R)-6-fluoro-8-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B55777.png)
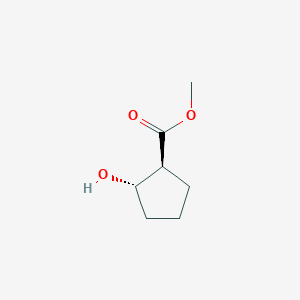
![3,3-Bis(methylsulfanyl)-1-[2-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B55784.png)
